molecular formula C14H16N4O2 B2586025 N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide CAS No. 2034484-46-1

N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2586025
CAS No.: 2034484-46-1
M. Wt: 272.308
InChI Key: BVWMUWMCYJZXMJ-UHFFFAOYSA-N
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Description

N-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a benzodiazole core fused to a tetrahydro ring system. The molecule is substituted at the 5-position with a carboxamide group and at the N-position with a 6-methoxypyridin-3-yl moiety. The methoxy group on the pyridine ring enhances lipophilicity and may participate in π-π stacking, while the carboxamide group facilitates hydrogen bonding .

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-20-13-5-3-10(7-15-13)18-14(19)9-2-4-11-12(6-9)17-8-16-11/h3,5,7-9H,2,4,6H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWMUWMCYJZXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide moiety can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of N-(6-hydroxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide.

    Reduction: Formation of N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Benzodiazole Core

The benzodiazole scaffold is a common feature in several pharmacologically relevant compounds. Key analogs include:

Compound Name Substituent at Position 5 N-Substituent Key Properties
N-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (Target) Carboxamide (-CONH2) 6-Methoxypyridin-3-yl Enhanced hydrogen bonding; moderate lipophilicity due to methoxy group
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid Carboxylic acid (-COOH) Methyl (-CH3) Higher acidity (pKa ~4–5); increased water solubility
2-Cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride Amine (-NH2) Cyclohexyl Basic character (protonatable); high lipophilicity due to cyclohexyl group

Key Observations :

  • The carboxamide group in the target compound offers balanced hydrogen-bond donor/acceptor properties, distinguishing it from the ionizable carboxylic acid or amine groups in analogs.
  • The 6-methoxypyridin-3-yl substituent introduces aromaticity and electron-donating effects, contrasting with aliphatic groups (e.g., methyl, cyclohexyl) in other derivatives.

Hydrogen Bonding and Protonation Patterns

Evidence from thiazole-based analogs (e.g., ) highlights the importance of protonation sites in dictating intermolecular interactions. While the target compound’s benzodiazole core differs from thiazole, its methoxypyridine and carboxamide groups likely influence protonation behavior:

  • The pyridine nitrogen may remain unprotonated under physiological conditions, preserving aromaticity.
  • The carboxamide can engage in N–H⋯O/N hydrogen bonds, akin to the N–H⋯Br⁻ interactions observed in thiazole hydrobromide salts .

Electronic and Steric Effects of Substituents

  • Methoxy vs. This contrasts with electron-withdrawing groups (e.g., Cl, Br) in pyrazole-carboximidamide analogs (), which reduce electron density and alter binding affinities.
  • Carboxamide vs. Carboximidamide : The carboxamide’s carbonyl group is less basic than the carboximidamide’s imine nitrogen (), affecting pH-dependent solubility and target engagement.

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